molecular formula C7H11NS B14472000 2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- CAS No. 72314-64-8

2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-

Cat. No.: B14472000
CAS No.: 72314-64-8
M. Wt: 141.24 g/mol
InChI Key: GATHBWWYDAUOHN-UHFFFAOYSA-N
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Description

2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- is an organic compound with the molecular formula C7H11NS. It is characterized by the presence of a nitrile group (–C≡N) and a thioether group (–S–) attached to a propenenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- typically involves the reaction of propenenitrile with tert-butylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the propenenitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted propenenitrile derivatives.

Scientific Research Applications

2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and thioethers.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]- involves its interaction with molecular targets through its nitrile and thioether groups. The nitrile group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenenitrile, 3-(dimethylamino)-2-[(1,1-dimethylethyl)thio]-: Contains a dimethylamino group instead of a simple propenenitrile backbone.

    2-Propenenitrile, 2-[[(1,1-dimethylethyl)thio]methyl]-: Features an additional methyl group attached to the thioether.

Properties

CAS No.

72314-64-8

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-tert-butylsulfanylprop-2-enenitrile

InChI

InChI=1S/C7H11NS/c1-6(5-8)9-7(2,3)4/h1H2,2-4H3

InChI Key

GATHBWWYDAUOHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=C)C#N

Origin of Product

United States

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